N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)benzenesulfonamide
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H15NO4S and its molecular weight is 305.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 305.07217913 g/mol and the complexity rating of the compound is 427. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)benzenesulfonamide is a sulfonamide derivative . Sulfonamides are known to inhibit proteases , carbonic anhydrase , and other enzymes . They are widely used in antiviral, antibacterial, antimigraine, and antidiuretic medications .
Mode of Action
The compound is synthesized through the nucleophilic attack of the nitrogen atom of 2,3-dihydro-1,4-benzodioxin-6-amine on the electrophilic sulfur atom of benzenesulfonyl chloride in aqueous Na2CO3 at pH 10 . This reaction yields water-soluble sodium salts of sulfonamide, which are precipitated as water-insoluble product N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide .
Biochemical Pathways
Sulfonamides primarily block the folate synthetase enzyme, thus impeding folic acid synthesis which inhibits bacterial growth and multiplication without killing them . They are inhibitors of carbonic anhydrase, which is a causative agent of many physiological disorders including epilepsy and osteoporosis .
Pharmacokinetics
Sulfonamides are generally well-absorbed from the gastrointestinal tract and are distributed throughout all body tissues . They are metabolized in the liver and excreted in the urine .
Result of Action
The compound has been found to have potent antibacterial properties . It has been shown to inhibit the growth of Escherichia coli and Bacillus subtilis . The compound also exhibits moderate inhibitory activity against the lipoxygenase enzyme .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances in the environment, such as other drugs or food, can affect the compound’s absorption, distribution, metabolism, and excretion .
Safety and Hazards
Future Directions
Given the antibacterial potential and inhibitory activity against lipoxygenase enzyme of the synthesized derivatives, future research could focus on further exploring the medicinal applications of these compounds . Additionally, the mild cytotoxicity of most of the new molecules suggests that they might be used as safe antibacterial agents .
Biochemical Analysis
Biochemical Properties
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)benzenesulfonamide has been found to exhibit inhibitory activity against the lipoxygenase enzyme . It interacts with this enzyme, potentially altering its function and influencing biochemical reactions .
Cellular Effects
This could potentially influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that sulfonamides can inhibit enzymes such as carbonic anhydrase, which could result in reduced HCO3- output for a transition state required for activity .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)benzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c17-21(18,13-4-2-1-3-5-13)16-11-12-6-7-14-15(10-12)20-9-8-19-14/h1-7,10,16H,8-9,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJHXDTYPWLUEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CNS(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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